1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile
Overview
Description
“1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile” is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 . It’s used in scientific research due to its versatile nature, making it valuable for various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9BrN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis of Cyanopyridine Derivatives: Derivatives of cyanopyridine, including 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo, were synthesized using a substrate derived from a similar compound to 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile. These compounds showed significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Photochemical Applications
- Formation of Cyclobutane Derivatives: A study on the photochemical formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane from related compounds suggests potential photochemical applications in synthesizing novel cyclobutane derivatives (Muramatsu et al., 2009).
Palladium-Catalyzed Cyclization
- Cyclization with Carboxylic Acids: The use of related compounds in palladium-catalyzed cyclization processes with carboxylic acids under carbon monoxide pressure has been explored. This method yields oxo-dihydropyridine-yl alkanoates, indicating potential for complex organic synthesis (Cho & Kim, 2008).
Donor–Acceptor Chromophores
- Rearrangement for Chromophores Synthesis: A rearrangement of related compounds for synthesizing acceptors in donor–acceptor chromophores has been described. This synthesis pathway is relevant for creating compounds with significant optical and electronic properties (Belikov et al., 2016).
Cytotoxicity Studies
- Synthesis and Cytotoxicity against Cancer Cells: Research into new ruthenium complexes involving related compounds has shown cytotoxicity against HeLa-type cancer cells, suggesting potential applications in cancer treatment (Fuster et al., 2022).
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-5-13-9(6-8)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQKLBXTWCBKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726263 | |
Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-59-2 | |
Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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